N,N-dibenzyl-2-cyanoacetamide
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Overview
Description
N,N-Dibenzyl-2-cyanoacetamide is an organic compound with the molecular formula C17H16N2O It is characterized by the presence of two benzyl groups attached to the nitrogen atom of a cyanoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2-cyanoacetamide typically involves the cyanoacetylation of dibenzylamine. One common method includes the reaction of dibenzylamine with cyanoacetic acid or its esters under basic conditions. The reaction can be carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the nucleophilic attack of the amine on the cyanoacetate ester, leading to the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibenzyl-2-cyanoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Condensation Reactions: Aldehydes or ketones in the presence of acidic or basic catalysts.
Reduction Reactions: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.
Major Products Formed:
- Substituted cyanoacetamides
- Heterocyclic compounds such as pyrroles and imidazoles
- Amino derivatives upon reduction
Scientific Research Applications
N,N-Dibenzyl-2-cyanoacetamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry.
Medicinal Chemistry: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-cyanoacetamide is largely dependent on its chemical structure and the specific reactions it undergoes. In biological systems, the compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyano group can act as an electrophile, participating in reactions with nucleophilic sites on proteins or nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
N-Benzyl-2-cyanoacetamide: Similar structure but with only one benzyl group.
N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide: Contains a benzodioxole moiety instead of benzyl groups.
N-(4-Aminosulfonyl)benzyl-2-cyanoacetamide: Contains an aminobenzyl group with a sulfonyl substituent.
Uniqueness: N,N-Dibenzyl-2-cyanoacetamide is unique due to the presence of two benzyl groups, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility in organic solvents and potentially increase its biological activity compared to similar compounds with fewer or different substituents .
Properties
IUPAC Name |
N,N-dibenzyl-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c18-12-11-17(20)19(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGXLOKKKTYKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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